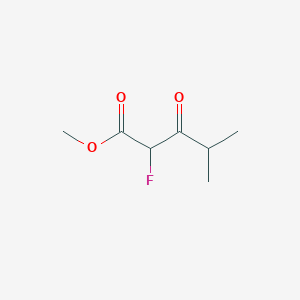

Methyl 2-fluoro-4-methyl-3-oxopentanoate

Description

Significance of Fluorine in Organic Synthesis and Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds. numberanalytics.comnih.gov Fluorine's high electronegativity, the highest of any element, creates a significant dipole moment in the C-F bond, influencing molecular conformation and electronic properties. wikipedia.orgnumberanalytics.com

Incorporating fluorine into organic molecules is a powerful strategy for fine-tuning their properties for various research applications. numberanalytics.comyoutube.com Fluorination can significantly impact a molecule's lipophilicity, which is its ability to dissolve in fats and non-polar solvents. numberanalytics.comnih.gov This is a critical factor in pharmaceutical research, as it affects how a drug is absorbed, distributed, metabolized, and excreted. nih.gov The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups and influence the molecule's preferred three-dimensional shape, both of which can affect its interaction with biological targets like enzymes. nih.gov These modifications are crucial in the development of new therapeutic agents and molecular probes for studying biological systems. nih.govnih.gov

The unique properties imparted by fluorine have led to its widespread use in the development of modern agrochemicals and advanced materials. nih.govresearchgate.net In agriculture, fluorinated compounds are found in a significant portion of pesticides, including herbicides, insecticides, and fungicides. researchgate.netchimia.ch The presence of fluorine can enhance the biological efficacy and metabolic stability of these agents, leading to increased potency and a longer active life in the field. youtube.comchimia.ch

In material science, fluorination is key to creating polymers with exceptional properties. mdpi.com Fluoropolymers, such as Teflon, are known for their outstanding chemical resistance, thermal stability, and low friction coefficients. wikipedia.orgmdpi.com These materials are used in a vast range of applications, from non-stick coatings to high-performance electrical insulation and weather-resistant films. wikipedia.orgnumberanalytics.com

Overview of β-Ketoester Chemical Reactivity

β-Ketoesters are versatile and important intermediates in organic synthesis. fiveable.meresearchgate.net Their structure, which contains both a ketone and an ester functional group, allows for a wide range of chemical transformations. fiveable.me A key feature of their reactivity is the acidity of the hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon).

Under basic conditions, this α-hydrogen can be easily removed to form a highly reactive enolate ion. fiveable.meaklectures.com This enolate can then act as a nucleophile, participating in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups. aklectures.com

Claisen Condensation: Reaction with another ester to form a larger β-ketoester. fiveable.me

Aldol (B89426) Condensation: Reaction with aldehydes or ketones.

Furthermore, β-ketoesters can undergo hydrolysis of the ester group, followed by decarboxylation (loss of CO2) upon heating, to produce ketones. aklectures.com This sequence provides a powerful method for synthesizing complex ketone structures. aklectures.comnih.gov

Importance and Research Context of α-Fluorinated β-Ketoesters in Chemical Research

The incorporation of a fluorine atom at the α-position of a β-ketoester, as seen in Methyl 2-fluoro-4-methyl-3-oxopentanoate, creates a valuable class of building blocks for synthesizing more complex fluorinated molecules. researchgate.netnih.gov The presence of the fluorine atom modifies the reactivity of the standard β-ketoester scaffold and introduces a stereogenic center if the α-carbon is substituted with another group, making the asymmetric synthesis of these compounds an important research area. mdpi.comnih.gov

Research in this field has focused on developing efficient and stereoselective methods for introducing the fluorine atom. mdpi.comacs.org Both electrophilic and nucleophilic fluorinating reagents are employed to create these structures. researchgate.netnih.gov The resulting α-fluoro-β-ketoesters are highly sought after as precursors for synthesizing fluorinated pharmaceuticals, agrochemicals, and other biologically active compounds where the presence of fluorine is crucial for activity. nih.govresearchgate.netnih.gov The development of catalytic, enantioselective methods to produce specific stereoisomers of these compounds is a significant goal, as the biological activity of a chiral molecule often depends on its specific 3D arrangement. mdpi.comacs.org

Data for a Representative α-Fluoro-β-Ketoester

While detailed research findings for this compound are not widely available, data for the closely related compound Methyl 2-fluoro-3-oxopentanoate is presented below to illustrate the typical properties of this chemical class.

Table 1: Physicochemical Properties of Methyl 2-fluoro-3-oxopentanoate This data is for a related compound and serves as a representative example.

| Property | Value | Source |

| IUPAC Name | methyl 2-fluoro-3-oxopentanoate | nih.gov |

| CAS Number | 180287-02-9 | nih.gov |

| Molecular Formula | C₆H₉FO₃ | nih.gov |

| Molecular Weight | 148.13 g/mol | nih.gov |

| Appearance | Colorless to Light Yellow Liquid | tcichemicals.comtcichemicals.com |

Direct Electrophilic Fluorination Approaches

Direct electrophilic fluorination stands as a cornerstone for the synthesis of α-fluorinated carbonyl compounds. The core principle involves the generation of an enol or enolate from the β-ketoester substrate, which then acts as a nucleophile, attacking an electrophilic fluorinating agent. This method's prevalence is largely due to the development and commercial availability of stable, easy-to-handle N-F reagents that serve as reliable sources of electrophilic fluorine. mdpi.comnih.gov

Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources of electrophilic fluorine for the α-fluorination of carbonyl compounds. mdpi.comnih.gov Their popularity stems from their relative stability, solid nature, and tunable reactivity. Two of the most widely employed N-F reagents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.comnih.gov

N-Fluorobenzenesulfonimide (NFSI) is a highly effective and versatile electrophilic fluorinating agent used for the α-fluorination of β-ketoesters. mdpi.comnih.gov It is often utilized in both non-catalytic and catalytic systems. In the presence of a base, β-ketoesters can be deprotonated to form an enolate, which subsequently reacts with NFSI to yield the α-fluorinated product. The reaction conditions can be tailored to various substrates, including those requiring metal-free processes. cas.cn For instance, the fluorination of β-ketoacids with NFSI, mediated by cesium carbonate, proceeds through electrophilic fluorination followed by decarboxylation to afford α-fluoroketones. cas.cn

NFSI has also been successfully employed in mechanochemical processes, showcasing its utility in solvent-free or reduced-solvent conditions. beilstein-journals.org Furthermore, it serves as the fluorine source in sophisticated catalytic asymmetric fluorinations, such as those employing titanium-based Lewis acids, to produce enantiomerically enriched α-fluoro-β-ketoesters. beilstein-journals.orgacs.orgbeilstein-journals.org

Table 1: Examples of α-Fluorination using NFSI

| Substrate Type | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| β-Ketoacids | Cs₂CO₃, MeCN/H₂O | α-Fluoroketones | Good | cas.cn |

| β-Keto esters | Chiral Bisoxazolines | α-Fluoro-3-indolinone-2-carboxylates | High | beilstein-journals.org |

| 1,1,4-Trisubstituted Cycloheptane | No catalyst specified | 1,2,5-Trisubstituted Cycloheptane | 92% | acs.org |

Selectfluor®, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄), is another prominent electrophilic fluorinating agent. mdpi.comnih.gov Its high reactivity and broad functional group tolerance make it a reagent of choice for the α-fluorination of a wide array of substrates, including β-ketoesters. researchgate.net

The direct fluorination of β-ketoesters with Selectfluor® can be performed under various conditions. For example, mechanochemical (ball-milling) approaches have been developed for liquid β-ketoesters, which utilize a grinding auxiliary like NaCl to facilitate the reaction and improve selectivity for the monofluorinated product. researchgate.net Selectfluor® is also the reagent used in many catalytic systems designed to achieve high levels of enantioselectivity. mdpi.comnih.govresearchgate.net

Table 2: Examples of α-Fluorination using Selectfluor®

| Substrate Type | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Liquid β-Ketoesters | Mechanochemical (ball-milling), NaCl, MeCN | Monofluorinated β-Ketoesters | High | researchgate.net |

| β-Ketosulfones | Anhydrous conditions | Mono- and Difluorinated Products | Moderate to Good | researchgate.net |

| α-Substituted Acyclic β-Keto esters | Ti/TADDOL Complex | Enantioenriched α-Fluoro-β-ketoesters | High | mdpi.comnih.govresearchgate.net |

While direct fluorination with N-F reagents is effective for producing racemic α-fluoro-β-ketoesters, the synthesis of enantiomerically pure compounds requires the use of chiral catalysts. Catalytic asymmetric fluorination has emerged as a powerful tool for constructing stereogenic centers bearing a fluorine atom. These systems typically involve a chiral catalyst that coordinates to the β-ketoester, creating a chiral environment that directs the attack of the electrophilic fluorinating agent to one face of the enolate.

A significant breakthrough in asymmetric fluorination was the development of metal-based catalytic systems. mdpi.com Chiral metal complexes can act as Lewis acids, activating the β-ketoester substrate and promoting stereoselective fluorination. mdpi.com This approach has been particularly successful for α-substituted β-ketoesters, where the reaction creates a quaternary stereocenter.

Among the most successful metal-based systems for the asymmetric fluorination of β-ketoesters are those utilizing titanium-TADDOL complexes. mdpi.combeilstein-journals.orgresearchgate.net TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-diyl-dimethanol) is a chiral diol ligand that, when complexed with a titanium(IV) precursor like TiCl₂(OTf)₂, forms a potent chiral Lewis acid catalyst. beilstein-journals.orgacs.org

Pioneering work by Togni and Hintermann demonstrated that TADDOLato–titanium(IV) dichloride complexes catalyze the asymmetric α-fluorination of α-substituted β-ketoesters with high enantioselectivity. mdpi.comnih.govbeilstein-journals.org These reactions can employ either NFSI or Selectfluor® as the fluorine source, yielding enantiomerically enriched products with up to 91% enantiomeric excess (ee). beilstein-journals.org The catalyst functions by coordinating to the β-ketoester, which facilitates the formation of a titanium β-ketoenolate as a key intermediate. The chiral TADDOL ligand then shields one face of the enolate, directing the incoming electrophilic fluorine reagent to the other face, thus controlling the absolute stereochemistry of the newly formed C-F bond. beilstein-journals.org Togni's group later reported the application of this method to a series of alkyl α-methyl 3-oxobutanoates and 3-oxopentanoates, achieving moderate to high selectivities. mdpi.com

Table 3: Titanium-TADDOL Catalyzed Asymmetric Fluorination of β-Ketoesters

| Substrate | Fluorinating Agent | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Substituted Acyclic β-Keto esters | Selectfluor® | Ti/TADDOL | Not specified | 62–90% | mdpi.comnih.gov |

| α-Substituted β-Ketoesters | F-TEDA (Selectfluor®) | TADDOLato–titanium(IV) dichloride | Acetonitrile (B52724) | Up to 91% | beilstein-journals.org |

| α-Substituted β-Ketoesters | NFSI | TADDOLato–titanium(IV) dichloride | Dichloromethane | Up to 91% | beilstein-journals.org |

| Alkyl α-methyl 3-oxobutanoates | Selectfluor® | Ti/TADDOL | Not specified | 45–81% | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H11FO3 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

methyl 2-fluoro-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C7H11FO3/c1-4(2)6(9)5(8)7(10)11-3/h4-5H,1-3H3 |

InChI Key |

SIIWBJYLOHZPNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C(=O)OC)F |

Origin of Product |

United States |

Stereochemical Control and Asymmetric Synthesis of Methyl 2 Fluoro 4 Methyl 3 Oxopentanoate Analogues

Enantioselective Fluorination of β-Ketoesters

The direct enantioselective α-fluorination of β-ketoesters represents the most straightforward approach to installing a stereogenic center bearing a fluorine atom. This transformation is typically achieved using an electrophilic fluorinating agent in the presence of a chiral catalyst.

The success of enantioselective fluorination hinges on the design of the chiral catalyst, which can be broadly categorized into metal complexes and organocatalysts.

Metal-Based Catalysts: Pioneering work in this area demonstrated the efficacy of chiral titanium complexes. For instance, the first catalytic enantioselective C-F bond formation was achieved using a Ti/TADDOL complex with Selectfluor®, yielding fluorinated products with up to 90% enantiomeric excess (ee). mdpi.comnih.govresearchgate.net Subsequent research has expanded the repertoire of effective metal catalysts. Chiral palladium complexes, particularly those employing BINAP ligands, have been successfully used for the fluorination of β-ketoesters. nih.gov Nickel and copper complexes featuring bis(oxazoline) (BOX) ligands have also emerged as powerful catalysts. nih.gov A notable example involves a catalyst derived from Ni(ClO₄)₂ and a DBFOX-Ph ligand, which provides α-fluoro-β-ketoesters with excellent enantioselectivity (93–99% ee). nih.gov The proposed mechanism for these metal-based catalysts often involves the formation of a chiral enolate complex, where one face of the enolate is sterically shielded by the chiral ligands, directing the attack of the electrophilic fluorine source to the more accessible face. nih.gov

Organocatalysts: Organocatalysis offers a complementary, metal-free approach. Chiral primary amines, especially those derived from cinchona alkaloids, are effective catalysts. tandfonline.comtandfonline.com These amines react with the β-ketoester to form a chiral enamine intermediate. tandfonline.comtandfonline.com The stereochemical outcome is then dictated by the steric environment of this intermediate, which guides the approach of the fluorinating agent. tandfonline.comtandfonline.com Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has also been reported as a mild and practical method for the enantioselective fluorination of β-ketoesters with N-fluorobenzenesulfonimide (NFSI). acs.org

| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti(TADDOLato) | Acyclic β-ketoester | Selectfluor® | up to 90% | nih.gov |

| Palladium-BINAP | β-ketoester | NFSI | High | nih.gov |

| Ni(ClO₄)₂/DBFOX-Ph | Cyclic β-ketoester | NFSI | 93-99% | nih.gov |

| Cinchona Alkaloid Quaternary Ammonium Salt | Cyclic β-ketoester | NFSI | up to 40% | acs.org |

| Cinchona Alkaloid-derived Primary Amine | β-ketoester | N/A | Promising | tandfonline.comtandfonline.com |

Following the creation of a racemic or enantioenriched α-fluoro-β-ketoester, dynamic reductive kinetic resolution (DYRKR) can be employed to produce a single stereoisomer of the corresponding α-fluoro-β-hydroxy ester. This process is highly efficient because it overcomes the 50% theoretical yield limit of standard kinetic resolutions.

The key to DYRKR is the presence of an acidic proton at the α-carbon, which allows the two enantiomers of the α-fluoro-β-ketoester to rapidly interconvert through an enol or enolate intermediate. acs.org In the presence of a stereoselective reducing agent, one enantiomer is reduced much faster than the other. As the reactive enantiomer is consumed, the principle of Le Châtelier dictates that the less reactive enantiomer will epimerize to the more reactive one to re-establish the equilibrium. This in-situ racemization allows for the theoretical conversion of the entire racemic starting material into a single product stereoisomer. acs.org

Biocatalysis, particularly with ketoreductases (KREDs), has proven exceptionally effective for this transformation. acs.orgresearchgate.net These enzymes, which use cofactors like NADPH, can exhibit exquisite levels of both enantioselectivity and diastereoselectivity. acs.orgfrontiersin.orgnih.gov By selecting the appropriate KRED, it is possible to access any of the four possible stereoisomers of the α-fluoro-β-hydroxy ester product from a single racemic starting material. researchgate.net

| Enzyme/Catalyst | Substrate | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| KRED-02 | Racemic α-amido-β-keto ester | cis-(2S,3R) | 99% dr | >99% ee | frontiersin.orgnih.gov |

| KRED-10 | Racemic α-amido-β-keto ester | trans-(2R,3R) | 98% dr | >99% ee | frontiersin.orgnih.gov |

| ChKRED12 M191S | Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2S,3S) | >99:1 | >99% ee | frontiersin.orgnih.gov |

| ChKRED12 Q151Y/M191L | Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2R,3R) | 98:2 | >99% ee | frontiersin.orgnih.gov |

Diastereoselective Transformations and Induction

Once the fluorine-bearing stereocenter is established, subsequent reactions must be controlled to set the stereochemistry of adjacent centers. The reduction of the ketone in an α-fluoro-β-ketoester to an α-fluoro-β-hydroxy ester is a prime example of a diastereoselective transformation. The relative orientation of the new hydroxyl group and the existing fluorine atom can be either syn or anti.

Different synthetic methods provide complementary diastereoselectivity. For example, a chemoenzymatic approach using a trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase (B8822740) for the reaction between fluoropyruvate and various aldehydes, followed by oxidative decarboxylation, yields predominantly syn-configured α-fluoro-β-hydroxy carboxylic acids with excellent enantiomeric excess (>98% ee). nih.govresearchgate.net This syn selectivity complements the anti selectivity observed in other organocatalyzed syntheses. nih.govresearchgate.net Similarly, enantioselective Reformatsky-type reactions of ethyl iodofluoroacetate with ketones have been shown to produce α-fluoro-β-hydroxy esters with high diastereoselectivity. rsc.org The choice of catalyst, whether it be an enzyme or a small molecule, is therefore critical in directing the diastereochemical outcome of the final product.

Methodologies for Constructing Fluorinated Quaternary Stereogenic Centers

The construction of a quaternary stereocenter, where the carbon atom is bonded to four different non-hydrogen substituents, is a significant synthetic challenge. When one of these substituents is a fluorine atom, the challenge is amplified. Methodologies for creating such centers from β-ketoester precursors can be classified into two main strategies: direct fluorination of an α-substituted precursor or construction of the quaternary center from an α-fluoro-β-ketoester.

Direct Fluorination: This approach involves the enantioselective fluorination of a β-ketoester that already bears an α-substituent. Metal catalysis has shown significant promise here. For example, Ti/TADDOL complexes have been successfully used for the catalytic α-fluorination of α-substituted acyclic β-ketoesters, achieving up to 90% ee. mdpi.comresearchgate.net

Stepwise Construction: An alternative strategy involves a multi-step sequence. One powerful method begins with the enantioselective α-chlorination of a β-ketoester using a chiral copper(II) spirooxazoline ligand system, which can generate an α-chloro-β-ketoester with a tertiary chloride in up to 98% ee. acs.org This tertiary chloride can then undergo a nucleophilic substitution (SN2) reaction with a fluoride (B91410) source, such as cesium fluoride (CsF) in the presence of 18-crown-6. acs.org This reaction proceeds with complete Walden inversion, replacing the chlorine with fluorine and establishing the fluorinated quaternary stereocenter without loss of enantiopurity. acs.org Other methods, such as the asymmetric alkylation, Mannich, or Michael addition reactions of α-fluoro-β-ketoesters using phase-transfer or organocatalysts, have also been developed to build the desired quaternary center from a simpler fluorinated precursor. rsc.org

| Methodology | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Direct Asymmetric Fluorination | Ti/TADDOL complex, Selectfluor® | Direct fluorination of an α-substituted β-ketoester. | mdpi.comresearchgate.net |

| Chlorination/Fluorination Sequence | Cu(OTf)₂/Spirooxazoline; CsF/18-crown-6 | Enantioselective chlorination followed by SN2 fluorination with inversion. | acs.org |

| Asymmetric Alkylation | Phase Transfer Catalyst | Alkylation of an α-fluoro-β-ketoester enolate with an alkyl halide. | rsc.org |

| Asymmetric Michael Addition | Organocatalyst (e.g., thiourea) | Addition of an α-fluoro-β-ketoester to a Michael acceptor like a nitroolefin. | rsc.org |

In-depth Analysis of Methyl 2-fluoro-4-methyl-3-oxopentanoate Remains Elusive Due to Lack of Publicly Available Data

A thorough investigation into the scientific literature and chemical databases reveals a significant scarcity of specific analytical data for the chemical compound this compound. Despite its well-defined structure, detailed experimental findings required for a complete structural and stereochemical elucidation are not publicly available. Consequently, a comprehensive article focusing solely on the specified analytical methodologies for this particular compound cannot be generated at this time.

The structural characterization of a novel or complex organic molecule like this compound relies heavily on a combination of sophisticated analytical techniques. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for researchers to confirm the molecular structure, identify the connectivity of atoms, and understand the three-dimensional arrangement of the molecule.

For instance, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential to map out the proton and carbon framework and to analyze the environment of the fluorine atom, a key feature of the molecule. Similarly, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) would provide crucial information on the compound's exact molecular weight and fragmentation patterns, further confirming its identity.

However, searches for specific data sets—including chemical shifts (δ) and coupling constants (J) for NMR, or accurate mass-to-charge ratios (m/z) for MS—related to this compound have been unsuccessful. While information exists for structurally similar compounds, such as Methyl 2-fluoro-3-oxopentanoate or Methyl 4-methyl-3-oxopentanoate, these molecules differ in their substitution patterns (lacking the 4-methyl group or the 2-fluoro group, respectively). Extrapolating data from these analogues would be scientifically unsound and would not meet the standards of accuracy required for a detailed analysis of the target compound.

Without access to peer-reviewed research articles or spectral database entries detailing the synthesis and characterization of this compound, any attempt to populate the requested analytical sections would be speculative. The generation of the required data tables and a discussion of detailed research findings is therefore not possible.

Analytical Methodologies for Structural and Stereochemical Elucidation in Research

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of Methyl 2-fluoro-4-methyl-3-oxopentanoate. This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS analysis of this compound, a reversed-phase C18 column would likely be employed, with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve ionization.

Upon elution from the LC column, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the molecular ion. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

For this compound (C₇H₁₁FO₃), the expected exact mass is approximately 162.07 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 163.07. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which is invaluable for confirming the elemental composition of the compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides insights into the compound's structure. A plausible fragmentation pattern for the [M+H]⁺ ion of this compound is detailed in the table below.

Table 1: Plausible ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

| m/z of Fragment Ion | Plausible Structure/Fragment Lost |

| 131.05 | [M+H - CH₃OH]⁺ |

| 103.05 | [M+H - COOCH₃ - F]⁺ |

| 87.04 | [CH₃CH(CH₃)CO]⁺ |

| 59.02 | [COOCH₃]⁺ |

Note: The m/z values in this table are theoretical and serve as an illustrative example of a potential fragmentation pattern.

Chromatographic Separation and Quantification

Gas Chromatography (GC) is a widely used technique for assessing the purity of volatile compounds like this compound. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. The compound is vaporized in a heated injector and carried through the column by an inert gas, such as helium or nitrogen. The separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

The purity of a sample can be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For the analysis of diastereomeric ratios, a chiral GC column can be employed to separate the different stereoisomers.

Table 2: Illustrative GC-FID Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 5.43 | 12,450 | 0.8 | Impurity |

| 2 | 7.89 | 1,534,800 | 99.1 | This compound |

| 3 | 9.12 | 3,100 | 0.1 | Impurity |

Note: This data is hypothetical and for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of this compound. These techniques offer high resolution and are suitable for both qualitative and quantitative analysis. A common setup would involve a reversed-phase column (e.g., C18 or C8) and a mobile phase gradient of water and acetonitrile or methanol. Detection is often performed using a UV detector, typically at a wavelength where the carbonyl group of the β-keto ester absorbs, such as around 210 nm.

UPLC, with its use of smaller stationary phase particles, allows for faster analysis times and improved resolution compared to traditional HPLC. Both techniques can be used to determine the purity of the compound and to quantify it in various matrices. For the separation of enantiomers, chiral HPLC columns are utilized, which contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Table 3: Example HPLC-UV Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are representative conditions and may require optimization.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms and thus establishing the absolute configuration of the chiral centers.

While there is no publicly available crystal structure for this compound, the technique remains the gold standard for unambiguous stereochemical assignment of new chiral compounds, provided that suitable crystals can be grown. For fluorinated β-keto esters, X-ray crystallography has been successfully used to determine the absolute configuration of related structures. acs.org

Chiral Analytical Techniques (e.g., Mosher Ester Analysis, Chiral GC)

When X-ray crystallography is not feasible, other chiral analytical techniques can be employed to determine the absolute stereochemistry.

Mosher Ester Analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols. nih.gov While this compound is a ketone, this method could be applied after stereoselective reduction of the ketone to the corresponding secondary alcohol. The resulting alcohol is then reacted with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed stereocenter in the two diastereomeric esters, the absolute configuration of the alcohol, and by extension the precursor ketone, can be deduced.

Chiral Gas Chromatography (Chiral GC) is another valuable technique for the stereochemical analysis of volatile chiral compounds. This method utilizes a capillary column coated with a chiral stationary phase. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to their separation and different retention times. By comparing the retention times of the enantiomers in the sample to those of known standards, the enantiomeric ratio and the identity of each enantiomer can be determined. Chiral GC is particularly useful for determining the enantiomeric excess (ee) of a chiral synthesis.

Applications in Advanced Organic Synthesis

Biocatalytic Approaches for Fluorine Incorporation in Organic Molecules

Enzymatic Aldol (B89426) Additions with Fluorinated Substrates

The aldol addition is a powerful carbon-carbon bond-forming reaction. In the realm of biocatalysis, aldolases are employed to perform this reaction with high stereocontrol. While specific studies detailing the use of Methyl 2-fluoro-4-methyl-3-oxopentanoate as a substrate in enzymatic aldol additions are not prevalent in publicly accessible research, the broader application of aldolases with fluorinated ketones and keto-acids provides a strong indication of its potential.

Research has demonstrated that certain aldolases can accept fluorinated nucleophilic and electrophilic substrates. For instance, Type II pyruvate (B1213749) aldolases have been shown to utilize fluoropyruvate as a nucleophile in aldol reactions. This tolerance for fluorine-containing substrates suggests that enzymes could be identified or engineered to accept this compound as either a donor or acceptor molecule. If used as a donor, the enzyme would facilitate the deprotonation at the C-4 position, followed by an attack on an aldehyde acceptor. If used as an acceptor, an enolate from another donor molecule would attack the ketone carbonyl of the fluorinated pentanoate. The success of such a reaction would depend on the specific aldolase's active site accommodating the steric bulk and electronic properties of the fluorinated substrate.

The potential outcomes of such enzymatic reactions are chiral, fluorinated polyol or amino alcohol precursors, which are of significant interest in medicinal chemistry. The diastereoselectivity and enantioselectivity of the reaction would be controlled by the enzyme, offering a route to stereochemically complex and valuable molecules.

Stereoselective Reductions by Ketoreductases

A significant application of fluorinated β-keto esters like this compound is in stereoselective reductions to yield chiral α-fluoro-β-hydroxy esters. These products are versatile intermediates for the synthesis of fluorinated analogues of biologically active compounds. Ketoreductases (KREDs) are a class of enzymes that are highly efficient and selective in catalyzing the reduction of ketones to alcohols.

The reduction of the ketone functionality in this compound can lead to two new stereocenters, at C-2 and C-3. The use of KREDs can control the stereochemical outcome of this reduction, often with high diastereomeric and enantiomeric excess. Commercially available KREDs have been successfully used for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. In this process, the enzyme selectively reduces one enantiomer of the rapidly racemizing starting material, allowing for the theoretical conversion of 100% of the substrate to a single stereoisomeric product.

The choice of the specific ketoreductase is crucial, as different enzymes can exhibit opposite stereopreferences, providing access to either syn or anti diastereomers of the corresponding α-fluoro-β-hydroxy ester. For example, certain KREDs might preferentially produce the (2S,3R) isomer, while others could yield the (2S,3S) isomer from the same racemic starting material. The high degree of selectivity offered by these biocatalysts is a significant advantage over traditional chemical reducing agents, which often provide mixtures of stereoisomers.

| Substrate | Ketoreductase (KRED) | Diastereomeric Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Racemic α-fluoro-β-keto ester | KRED A | syn-α-fluoro-β-hydroxy ester | >99% | >99% |

| Racemic α-fluoro-β-keto ester | KRED B | anti-α-fluoro-β-hydroxy ester | >95% | >99% |

This is an illustrative table based on typical results for stereoselective reductions of α-fluoro-β-keto esters by ketoreductases.

Green Chemistry Methodologies in the Synthesis of Fluorinated Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated compounds, including this compound, has traditionally relied on harsh reagents and conditions. However, there is a growing emphasis on developing more sustainable and environmentally benign methodologies.

Biocatalysis, as discussed in the previous sections, is a cornerstone of green chemistry. The use of enzymes like aldolases and ketoreductases occurs under mild reaction conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and avoiding the use of volatile organic solvents. Furthermore, enzymes are biodegradable and can often be recycled and reused.

Other green chemistry approaches applicable to the synthesis of fluorinated compounds include:

Use of Safer Fluorinating Agents: Traditional fluorinating agents can be highly toxic and corrosive. Research is focused on developing and utilizing safer alternatives.

Electrochemical Fluorination: This method uses electricity to drive fluorination reactions, often with high selectivity and efficiency under mild conditions. It avoids the need for hazardous fluorinating reagents and can minimize waste generation. numberanalytics.com

Photochemical Fluorination: Light can be used to initiate fluorination reactions, often proceeding with high selectivity under mild conditions. This approach is particularly useful for the synthesis of complex fluorinated molecules. numberanalytics.com

Catalytic Methods: The development of efficient catalysts, including transition metal catalysts, can reduce the energy requirements of fluorination reactions and improve selectivity, leading to less waste. numberanalytics.com The use of catalysts that are environmentally benign and recyclable is a key area of research.

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a chemical process.

By integrating these green chemistry methodologies, the synthesis of this compound and other valuable fluorinated compounds can be made more sustainable and environmentally responsible.

Future Perspectives and Research Directions in α Fluoro β Ketoester Chemistry

Development of Novel and Sustainable Fluorination Reagents and Catalysts

The future of α-fluoro-β-ketoester synthesis is intrinsically linked to the innovation of next-generation fluorinating agents and catalysts that are not only highly efficient but also environmentally benign. The reliance on traditional reagents, which can be hazardous and produce significant waste, is expected to diminish with the advent of greener alternatives.

Sustainable Reagents: A primary research thrust is the design of fluorinating agents with improved atom economy and reduced toxicity. While reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have been instrumental, the focus is shifting towards developing recyclable reagents or systems that utilize fluoride (B91410) from more sustainable sources. durham.ac.uk Electrochemical fluorination, which can proceed without a chemical fluorinating agent, stands out as a promising reagent-free approach. nih.gov

Advanced Catalysis: The development of more robust and selective catalysts is another critical frontier. In metal catalysis, research is expanding beyond established systems involving titanium, copper, palladium, and cobalt to explore earth-abundant and less toxic metals. beilstein-journals.org The design of intricate chiral ligands will continue to be a focal point for achieving high enantioselectivity. In the realm of organocatalysis, primary amines such as β,β-diaryl serines are emerging as powerful tools for asymmetric fluorination. mit.edu The future will likely see the development of bifunctional organocatalysts that can activate both the substrate and the fluorinating agent, leading to enhanced reactivity and stereocontrol.

A comparative look at some catalytic systems highlights the ongoing evolution in this field:

| Catalytic System | Metal/Ligand | Fluorinating Agent | Key Advantages |

| Metal-Catalyzed | Ti/TADDOL | Selectfluor® | Pioneering work in enantioselective fluorination. mit.edu |

| Metal-Catalyzed | Cu(II)/(S,S)-Nap-(R,R)-Box | NFSI | Effective for certain cyclic substrates. |

| Metal-Catalyzed | Co(acac)₂ with Salen ligand | N/A | Demonstrates potential of cobalt in asymmetric fluorination. beilstein-journals.org |

| Organocatalyzed | β,β-diaryl serines | Selectfluor® | High enantioselectivity for various β-dicarbonyls. mit.edu |

Expansion of Substrate Scope and Functional Group Tolerance in Synthesis

A significant goal in contemporary synthetic chemistry is the development of methodologies that are applicable to a wide array of substrates and are tolerant of various functional groups. This is particularly crucial for the synthesis of complex, biologically active molecules containing the α-fluoro-β-ketoester motif.

Future research will focus on overcoming the current limitations in substrate scope. While significant progress has been made with cyclic β-ketoesters, acyclic substrates, which often exhibit greater conformational flexibility, remain a challenge. vapourtec.com New catalytic systems are being designed to effectively control the stereochemistry of these more complex acyclic systems.

Innovative Strategies for Enhanced Stereochemical Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of innovative strategies to control the absolute and relative configuration of stereocenters during the synthesis of α-fluoro-β-ketoesters is a major research focus.

Asymmetric Catalysis: The design of novel chiral catalysts, both metal-based and organocatalytic, remains a cornerstone of this effort. rsc.org For instance, the use of cinchona alkaloid derivatives in phase-transfer catalysis has shown considerable promise for the enantioselective fluorination of β-ketoesters. the-innovation.org Future directions will likely involve the development of catalysts with precisely tailored chiral pockets to achieve even higher levels of stereocontrol for a broader range of substrates.

Dual Catalysis and Cascade Reactions: Innovative approaches such as dual catalysis, where two different catalysts work in concert to control different aspects of the reaction, are expected to gain prominence. Cascade reactions, where multiple bond-forming events occur in a single pot with high stereocontrol, will also be a key area of exploration. These strategies offer the potential to construct complex molecular architectures with multiple stereocenters in a highly efficient and elegant manner.

Enzymatic Methods: The use of enzymes, such as ketoreductases, for the stereoselective reduction of racemic α-fluoro-β-ketoesters is an emerging and powerful strategy. researchgate.net This approach can provide access to all four possible stereoisomers of the corresponding α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. researchgate.net Future research will focus on expanding the library of available enzymes and engineering them for improved substrate scope and efficiency.

Integration of Flow Chemistry and Continuous Processing in Fluorination Reactions

The integration of flow chemistry and continuous processing offers significant advantages for the synthesis of α-fluoro-β-ketoesters, particularly concerning safety, efficiency, and scalability. Many fluorination reactions are highly exothermic and can involve hazardous reagents, making their scale-up in traditional batch reactors challenging.

Continuous-flow microreactors provide superior heat and mass transfer, enabling better control over reaction parameters and minimizing the risks associated with highly reactive intermediates. beilstein-journals.orgmit.edu This technology allows for the safe handling of hazardous reagents like DAST and even elemental fluorine by generating and consuming them in situ. bohrium.comresearchgate.net

A recent study demonstrated the successful asymmetric copper-catalyzed fluorination of cyclic β-ketoesters in a continuous-flow microreactor, achieving high yields and excellent enantioselectivities with significantly reduced reaction times compared to batch processes. nih.gov The future will see a broader adoption of flow chemistry for both the synthesis and in-line purification of α-fluoro-β-ketoesters, facilitating a more streamlined and automated production process. bohrium.com This is particularly relevant for the synthesis of radiolabeled compounds, such as those used in positron emission tomography (PET), where automated and rapid synthesis is crucial. semanticscholar.org

Advanced Computational Modeling and In Silico Design for Reaction Discovery

Computational modeling and in silico design are becoming indispensable tools in modern chemical research. These approaches are expected to play a pivotal role in accelerating the discovery and optimization of new reactions for the synthesis of α-fluoro-β-ketoesters.

Mechanism Elucidation and Catalyst Design: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, helping researchers to understand the factors that govern reactivity and selectivity. This knowledge can then be used to rationally design more efficient and selective catalysts. By modeling the transition states of catalytic cycles, it is possible to predict which catalyst structures will favor the formation of the desired stereoisomer.

Predictive Modeling for Substrate Scope: Machine learning and artificial intelligence are also poised to make a significant impact. By training algorithms on existing reaction data, it may become possible to predict the outcome of a reaction for a new substrate or to identify the optimal reaction conditions without the need for extensive experimental screening. This in silico approach will significantly reduce the time and resources required for reaction development.

Exploration of Bio-inspired and Engineered Enzymatic Pathways for Fluorine Atom Introduction

Nature has evolved a limited number of enzymes, known as fluorinases, that can catalyze the formation of a carbon-fluorine bond. While the natural substrate scope of these enzymes is narrow, protein engineering and directed evolution offer exciting possibilities for creating bespoke biocatalysts for the synthesis of α-fluoro-β-ketoesters.

Engineered Fluorinases: Researchers are actively working to engineer fluorinases to accept non-natural substrates, including β-ketoesters. By modifying the active site of the enzyme, it may be possible to create a biocatalyst that can directly fluorinate a target molecule with high selectivity and under mild, environmentally friendly conditions.

Expanding Biocatalytic Cascades: Another promising avenue is the development of multi-enzyme cascades. This could involve combining an engineered fluorinase with other enzymes that can synthesize the β-ketoester precursor or further modify the fluorinated product. Such bio-inspired pathways could provide a sustainable and highly efficient route to a wide range of structurally diverse α-fluoro-β-ketoesters. The use of ketoreductases for the dynamic kinetic resolution of racemic α-fluoro-β-ketoesters is a prime example of how biocatalysis is already making a significant impact in this field. researchgate.net

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in ¹H NMR due to adjacent F atom) and ester carbonyl signals (~170–175 ppm in ¹³C NMR).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3000 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., C₈H₁₁FO₃: 174.18 g/mol). Fragmentation patterns should align with the keto-ester backbone .

What stability challenges arise during storage of this compound, and how can they be mitigated?

Advanced Research Question

Fluorinated esters are prone to hydrolysis under humid conditions. Stability studies recommend:

- Storage at –20°C in anhydrous solvents (e.g., dry DCM or THF).

- Use of molecular sieves or desiccants to prevent moisture ingress.

- Regular purity checks via HPLC to detect degradation products (e.g., free acid or diketone derivatives) .

How does the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question

The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the 4-methyl group may reduce accessibility. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic assays (e.g., monitoring reaction rates with amines/thiols) is recommended .

How should researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Guidance

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Repurification via column chromatography or recrystallization.

- Cross-validation using X-ray crystallography for absolute configuration.

- Comparative analysis with literature analogs (e.g., ethyl 2-fluoro-4-methyl-3-oxopentanoate, CAS 103505-09-5) to identify systemic errors .

What computational methods are suitable for predicting the biological activity or metabolic pathways of this compound?

Advanced Research Question

- Docking Studies : Simulate interactions with target enzymes (e.g., esterases or oxidoreductases).

- QSAR Models : Corrogate electronic descriptors (F substituent’s σ-value) with bioactivity.

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify potential hydrolysis sites or fluorinated metabolites .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles (OSHA/EN166 standards), and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Advanced Research Question

Asymmetric synthesis requires chiral auxiliaries or organocatalysts. For example:

- Proline-derived catalysts for α-fluorination of β-keto esters.

- Lipase-mediated kinetic resolution to separate enantiomers.

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

How is this compound utilized in the synthesis of fluorinated heterocycles or bioactive analogs?

Advanced Research Question

The keto-ester serves as a precursor for:

- Pyrrole/Pyrazole Derivatives : Condensation with hydrazines or amines under microwave-assisted conditions.

- Fluorinated Macrocycles : Ring-closing metathesis (Grubbs catalyst) for drug delivery systems.

Characterize products via HRMS and NOESY for stereochemical analysis .

What cross-disciplinary applications exist for this compound in material science or agrochemical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.